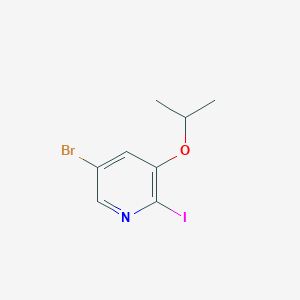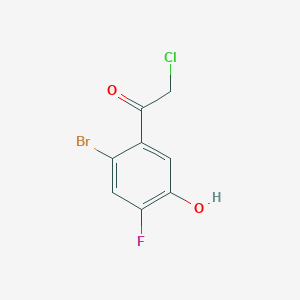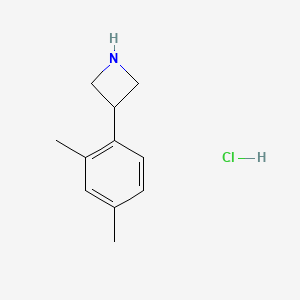![molecular formula C14H15NO B13719590 (5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719590.png)
(5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol: is an organic compound that features a biphenyl core with an amino group, a methyl group, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Functional Groups: The amino group can be introduced through nitration followed by reduction, while the hydroxyl group can be introduced through a Grignard reaction or reduction of a corresponding carbonyl compound.
Final Assembly: The final compound is obtained by combining the functionalized biphenyl intermediates under suitable reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in (5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol can undergo oxidation to form a corresponding carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Conditions typically involve the use of strong acids or bases and appropriate solvents.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted biphenyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological assays to study enzyme activity or protein interactions.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Chemical Sensors: It can be used in the development of sensors for detecting specific analytes.
作用机制
The mechanism of action of (5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol depends on its specific application. In drug development, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its target.
相似化合物的比较
Similar Compounds:
- (4-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol
- (5-Amino-4’-methyl-[1,1’-biphenyl]-3-yl)methanol
- (5-Amino-3’-ethyl-[1,1’-biphenyl]-3-yl)methanol
Comparison:
- Structural Differences: The position and type of substituents on the biphenyl core can significantly affect the compound’s chemical and physical properties.
- Reactivity: The presence of different substituents can influence the reactivity of the compound in various chemical reactions.
- Applications: While similar compounds may have overlapping applications, the unique combination of functional groups in (5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol can make it more suitable for specific applications, such as targeted drug development or specialized catalytic processes.
This detailed article provides a comprehensive overview of (5-Amino-3’-methyl-[1,1’-biphenyl]-3-yl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C14H15NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC 名称 |
[3-amino-5-(3-methylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H15NO/c1-10-3-2-4-12(5-10)13-6-11(9-16)7-14(15)8-13/h2-8,16H,9,15H2,1H3 |
InChI 键 |
LXAGSRAKSDFOLX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719522.png)
![4-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719529.png)









![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester](/img/structure/B13719626.png)
